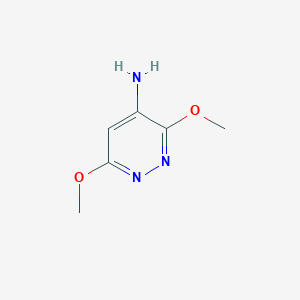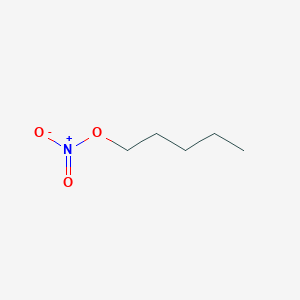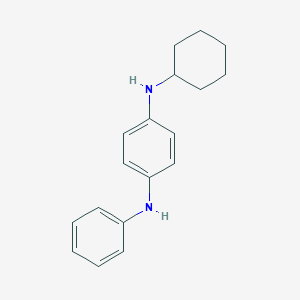
N1-ciclohexil-N4-fenilbenceno-1,4-diamina
Descripción general
Descripción
N-Ciclohexil-N’-fenil-p-fenilendiamina es un compuesto orgánico con la fórmula molecular C18H22N2 y un peso molecular de 266.38 g/mol . Se utiliza comúnmente como antioxidante en la industria del caucho y otros polímeros . Este compuesto es conocido por su capacidad para proteger los materiales de la degradación oxidativa, lo que prolonga su vida útil y mantiene sus propiedades.
Aplicaciones Científicas De Investigación
N-Ciclohexil-N’-fenil-p-fenilendiamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como antioxidante en la síntesis de polímeros y otros materiales.
Biología: Se estudia por sus posibles efectos en los procesos celulares y el estrés oxidativo.
Medicina: Se investiga por su posible uso en formulaciones farmacéuticas y como agente protector contra el daño oxidativo.
Industria: Se utiliza ampliamente en la industria del caucho para mejorar la durabilidad y la vida útil de los productos de caucho
Mecanismo De Acción
El principal mecanismo de acción de N-Ciclohexil-N’-fenil-p-fenilendiamina implica su capacidad para eliminar radicales libres y especies reactivas de oxígeno, evitando así el daño oxidativo a los materiales y los sistemas biológicos . El compuesto interactúa con objetivos moleculares como enzimas y membranas celulares, estabilizándolos y previniendo la degradación .
Safety and Hazards
N-Cyclohexyl-N’-phenyl-p-phenylenediamine is a dermatological sensitizer and allergen . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Análisis Bioquímico
Cellular Effects
It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Ciclohexil-N’-fenil-p-fenilendiamina se puede sintetizar mediante la reacción de ciclohexilamina con N-fenil-p-fenilendiamina en condiciones controladas . La reacción generalmente implica calentar los reactivos en presencia de un catalizador para facilitar la formación del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de N-Ciclohexil-N’-fenil-p-fenilendiamina implica reactores químicos a gran escala donde los reactivos se combinan y se someten a temperaturas y presiones específicas para optimizar el rendimiento y la pureza . El producto se purifica luego mediante diversas técnicas como la cristalización o la destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Ciclohexil-N’-fenil-p-fenilendiamina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Se puede reducir para formar derivados de amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo involucran reactivos como halógenos o agentes de nitración.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios compuestos aromáticos sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
N-Isopropil-N’-fenil-p-fenilendiamina (IPPD): Otro antioxidante utilizado en el caucho.
N,N’-Difenil-p-fenilendiamina (DPPD): Se utiliza como antioxidante en diversas aplicaciones.
N,N’-Di-sec-butil-p-fenilendiamina (DBPD): Propiedades antioxidantes similares.
Singularidad
N-Ciclohexil-N’-fenil-p-fenilendiamina es única debido a su estructura molecular específica, que proporciona un equilibrio de propiedades hidrofóbicas e hidrofílicas, lo que la hace altamente efectiva en diversos entornos . Su capacidad para formar radicales estables y su compatibilidad con una amplia gama de materiales mejoran aún más su utilidad en aplicaciones industriales .
Propiedades
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?
A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:
- Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []
- Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []
Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?
A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:
- Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []
- Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []
Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?
A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []
Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?
A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:
- Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []
- Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []
- Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?
A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
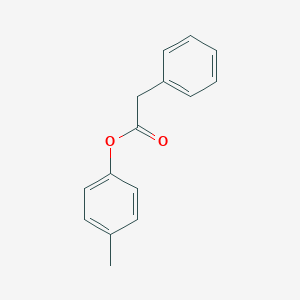



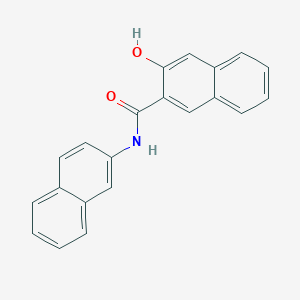
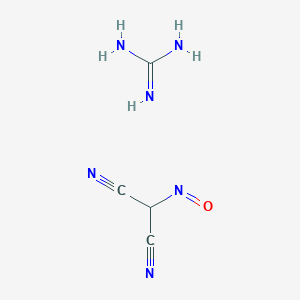
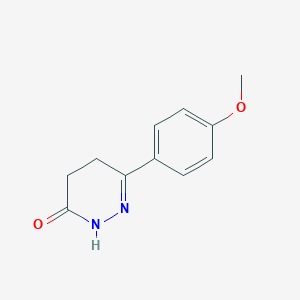
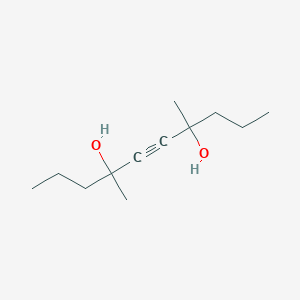
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

